3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on a phenyl ring, along with a keto group on a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the keto group.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The keto group can participate in various biochemical reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a boronic acid group instead of a keto group.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group on the phenyl ring but lacks the keto group.
Uniqueness
3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its trifluoromethyl, fluorine, and keto groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .
Properties
Molecular Formula |
C10H6F4O3 |
---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3H,4H2,(H,16,17) |
InChI Key |
MGXWRVBNPMDYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.